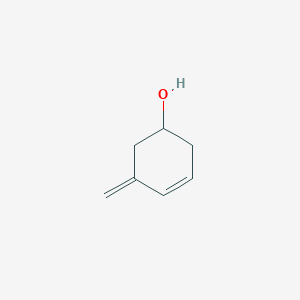
5-Methylidenecyclohex-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylidenecyclohex-3-en-1-ol: is an organic compound with the molecular formula C7H10O It is a derivative of cyclohexene, featuring a hydroxyl group (-OH) and a methylene group (=CH2) attached to the cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylidenecyclohex-3-en-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexanone with formaldehyde in the presence of a base, followed by dehydration to form the desired product. The reaction conditions typically include:
Cyclohexanone: as the starting material.
Formaldehyde: as the methylene source.
Base: such as sodium hydroxide or potassium hydroxide.
Dehydration: step using an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methylidenecyclohex-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form 5-methylcyclohexanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: 5-Methylidenecyclohex-3-en-1-one.
Reduction: 5-Methylcyclohexanol.
Substitution: Various substituted cyclohexenes depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Methylidenecyclohex-3-en-1-ol is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways involving cyclohexene derivatives.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of 5-Methylidenecyclohex-3-en-1-ol depends on its interaction with specific molecular targets. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons and protons. In reduction reactions, the double bond is hydrogenated to form a single bond, involving the addition of hydrogen atoms.
Comparación Con Compuestos Similares
Cyclohex-3-en-1-ol: Similar structure but lacks the methylene group.
5-Methylcyclohexanol: Similar structure but lacks the double bond.
Cyclohexanone: Similar structure but lacks both the hydroxyl and methylene groups.
Uniqueness: 5-Methylidenecyclohex-3-en-1-ol is unique due to the presence of both a hydroxyl group and a methylene group on the cyclohexene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
111750-69-7 |
|---|---|
Fórmula molecular |
C7H10O |
Peso molecular |
110.15 g/mol |
Nombre IUPAC |
5-methylidenecyclohex-3-en-1-ol |
InChI |
InChI=1S/C7H10O/c1-6-3-2-4-7(8)5-6/h2-3,7-8H,1,4-5H2 |
Clave InChI |
HJUVDQMOIYYMLA-UHFFFAOYSA-N |
SMILES canónico |
C=C1CC(CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


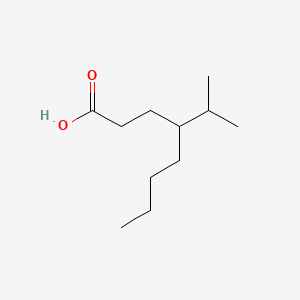
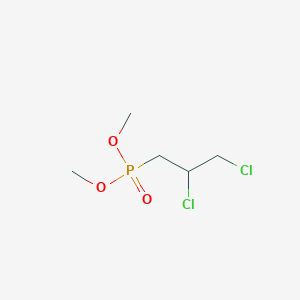
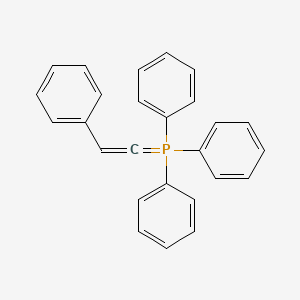
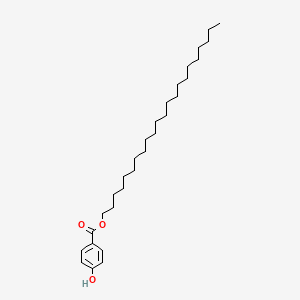
![(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14332471.png)
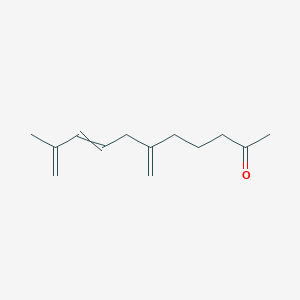

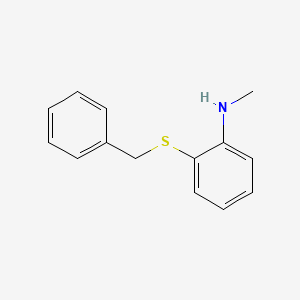
![5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B14332504.png)
![Methyl [1,1'-biphenyl]-2-carbodithioate](/img/structure/B14332505.png)
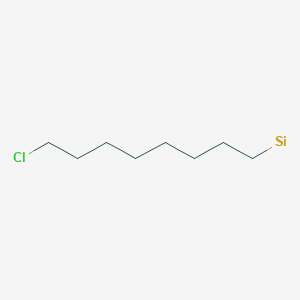

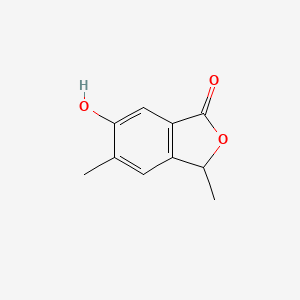
![N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide](/img/structure/B14332543.png)
